Tetraphenylarsonium chloride hydrochloride hydrate (CAS 123334-18-9), structurally formulated as [Ph4As][HCl2]·xH2O, is an advanced organoarsenic reagent characterized by its highly lipophilic tetravalent arsenic center and a hydrogen-bonded dichloride anion. In industrial and specialized laboratory procurement, it is primarily sourced as an elite phase-transfer catalyst (PTC) for difficult biphasic reactions, a precision gravimetric precipitating agent for large anions, and a stoichiometric source of anhydrous hydrogen chloride for non-aqueous coordination chemistry. Unlike simple quaternary ammonium salts, the massive steric bulk of the [Ph4As]+ cation ensures exceptional solubility in polar organic solvents while driving the near-quantitative crystallization of complex anions, making it indispensable for high-yield fluorinations and the stabilization of sensitive transition metal complexes [1].
Procuring generic phase-transfer catalysts, such as tetrabutylammonium chloride (TBAC) or tetramethylammonium chloride (TMAC), often fails in demanding biphasic reactions (like aqueous bifluoride fluorinations) due to insufficient lipophilicity, which prevents the efficient shuttling of tightly hydrated anions into the organic phase. Furthermore, substituting this specific hydrochloride hydrate with neutral tetraphenylarsonium chloride (Ph4AsCl) eliminates the unique [HCl2]- (hydrogen dichloride) moiety. In non-aqueous synthesis, this neutral substitution forces chemists to introduce external HCl gas or aqueous acids, which can hydrolyze moisture-sensitive metal complexes or introduce severe stoichiometric errors. The hydrogen dichloride hydrate form uniquely provides a stable, weighable, and highly soluble source of both protons and chloride ions while simultaneously acting as a bulky stabilizing counterion [1].
In the synthesis of sulfonyl fluorides via nucleophilic fluorination using saturated aqueous potassium bifluoride (KHF2), the choice of phase-transfer catalyst dictates the reaction rate and yield. Studies demonstrate that tetraphenylarsonium chloride hydrochloride hydrate acts as a highly efficient catalyst. When applied at a 1 mol% loading in the conversion of 1-octanesulfonyl chloride, it dramatically outperforms standard ammonium salts, enabling >90% isolated yields of the target fluorides, whereas tetramethylammonium chloride (TMAC) shows negligible catalytic effect and 18-crown-6 shows only moderate activity. The extreme lipophilicity of the [Ph4As]+ cation is critical for forming an ion pair that successfully shuttles the bifluoride anion into the organic phase [1].
| Evidence Dimension | Catalytic efficacy in biphasic fluorination (yield/conversion) |
| Target Compound Data | Highly efficient conversion (>90% yield for octanesulfonyl fluoride at 1 mol% loading) |
| Comparator Or Baseline | Tetramethylammonium chloride (negligible effect); 18-crown-6 (moderate activity) |
| Quantified Difference | >90% yield vs. negligible/trace conversion under identical aqueous KHF2 conditions |
| Conditions | 1 mol% catalyst, saturated aqueous KHF2, liquid-liquid two-phase conditions |
Buyers scaling up fluorination reactions can replace hazardous or expensive fluorinating agents with economical aqueous KHF2 by utilizing this specific catalyst to achieve high yields.
For high-precision analytical chemistry, such as absolute isotopic abundance assays, tetraphenylarsonium chloride hydrochloride hydrate is utilized to precipitate large univalent anions like perrhenate ([ReO4]-) and tetrachlorogallate ([GaCl4]-). The acidic nature of the hydrochloride reagent prevents the co-precipitation of basic salts or metal hydroxides that plague neutral or alkaline precipitations. When a 2% solution of the hydrochloride hydrate in acetone/water is used, it yields large, easily filterable crystals of [Ph4As][ReO4], enabling near-quantitative recovery of the target isotope with minimal soluble losses. This high-purity precipitation is critical for achieving atomic weight determinations with uncertainties as low as ±0.00031 [1].
| Evidence Dimension | Precipitation efficiency and crystal quality |
| Target Compound Data | Yields large, easily filterable crystals with near-quantitative recovery (>99.9%) |
| Comparator Or Baseline | Neutral precipitation methods (prone to fine precipitates and hydroxide contamination) |
| Quantified Difference | Enables absolute isotopic ratio measurements with ultra-low uncertainty (e.g., ±0.00031 for Rhenium) |
| Conditions | 2% (w/v) reagent solution in sub-boiling distilled acetone/water mixtures |
Analytical laboratories require this specific acidic form to ensure complete, uncontaminated precipitation of target anions for high-accuracy gravimetric and mass spectrometric workflows.
In the synthesis of complex transition metal halides and carbonyls, introducing precise amounts of hydrogen chloride without adding water is a major synthetic challenge. Tetraphenylarsonium chloride hydrochloride hydrate functions as a stable, weighable source of the hydrogen dichloride anion ([HCl2]-). When reacted with metal precursors or pseudohalides in non-aqueous solvents like dichloromethane or liquid sulfur dioxide, it provides exact stoichiometric equivalents of anhydrous HCl and chloride ions while simultaneously supplying the bulky [Ph4As]+ cation to stabilize the resulting complex. This avoids the use of corrosive HCl gas and prevents the hydrolytic degradation associated with aqueous hydrochloric acid [1].
| Evidence Dimension | Reagent stability and stoichiometric precision |
| Target Compound Data | Solid, weighable source of [HCl2]- for exact 1:1 or 2:1 stoichiometric additions |
| Comparator Or Baseline | Anhydrous HCl gas (difficult to quantify) or aqueous HCl (causes hydrolysis) |
| Quantified Difference | Eliminates hydrolytic side reactions and allows precise molar dosing of HCl/Cl- in organic solvents |
| Conditions | Non-aqueous coordination synthesis in solvents like dichloromethane or liquid SO2 |
For inorganic chemists and materials scientists, procuring this compound allows for the reproducible, bench-stable synthesis of sensitive metal complexes without specialized gas-handling equipment.
Used as a premium phase-transfer catalyst in the synthesis of alkyl and aryl sulfonyl fluorides from sulfonyl chlorides using saturated aqueous potassium bifluoride. The compound's extreme lipophilicity ensures rapid and high-yielding conversion where standard ammonium catalysts fail[1].
Employed in analytical and metrological laboratories for the quantitative precipitation of large anions such as perchlorate, perrhenate, and complex metal halides. The hydrochloride form prevents basic contamination and yields highly filterable crystals essential for absolute isotopic abundance assays [2].
Acts as a dual-purpose reagent in coordination chemistry, providing a stoichiometric, weighable source of anhydrous hydrogen chloride (via the [HCl2]- anion) while simultaneously supplying a bulky stabilizing cation to precipitate and isolate moisture-sensitive metal complexes[3].
Acute Toxic;Environmental Hazard